N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide
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Overview
Description
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide is a compound that features a 1,2,4-oxadiazole ring, a cyclobutyl group, and a prop-2-enamide moiety The 1,2,4-oxadiazole ring is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions, such as using sodium hydroxide in dimethyl sulfoxide (DMSO) at ambient temperature .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Sodium dichloroisocyanurate (SDCI) can be used as an oxidizing agent.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives of the oxadiazole ring.
Reduction: Amine derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs due to its bioisosteric properties.
Agriculture: It has potential as a nematicide for controlling plant-parasitic nematodes.
Materials Science: The compound can be used in the development of energetic materials and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide involves its interaction with specific molecular targets. For example, in nematicidal applications, the compound inhibits succinate dehydrogenase (SDH), leading to the disruption of energy production in nematodes . Molecular docking studies have shown that the compound binds to amino acids around the SDH active pocket, inhibiting its activity.
Comparison with Similar Compounds
N-[1-(1,2,4-Oxadiazol-3-yl)cyclobutyl]prop-2-enamide can be compared with other 1,2,4-oxadiazole derivatives:
Similar Compounds:
Uniqueness:
- The presence of the cyclobutyl group and the prop-2-enamide moiety makes this compound unique compared to other 1,2,4-oxadiazole derivatives. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[1-(1,2,4-oxadiazol-3-yl)cyclobutyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-2-7(13)11-9(4-3-5-9)8-10-6-14-12-8/h2,6H,1,3-5H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGINCCZSPDNGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1(CCC1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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